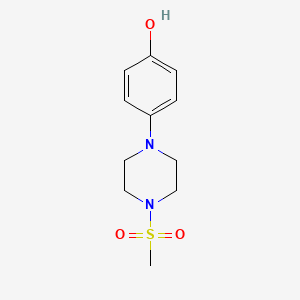

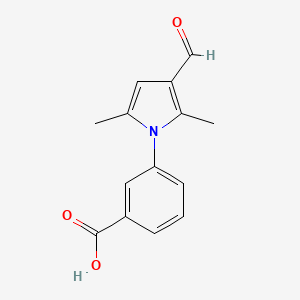

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol

Overview

Description

The compound 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their applications in various therapeutic areas, including antipsychotic agents and potential treatments for cancer through boron neutron capture therapy .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions with careful consideration of regioselectivity and functional group compatibility. For instance, the synthesis of an o-carboranyl derivative of a related piperazine compound was achieved through a sequence of reactions starting from 3-(p-cyanophenoxy)-1-propyne, followed by the introduction of decaborane, transformation into an imidate, and subsequent coupling reactions . Similarly, the synthesis of various quinolone-3-carbaldehyde derivatives featuring a piperazinyl moiety was reported, with characterization by spectroscopic methods and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the potential for various conformations and intermolecular interactions. X-ray diffraction analysis has been used to determine the crystal structures of such compounds, revealing features like chair conformations of the piperazine ring and the presence of hydrogen bonds and π-π stacking interactions . These structural details are crucial for understanding the compound's reactivity and potential binding modes in biological systems.

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions, including electrochemical oxidation and Michael addition reactions. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the synthesis of bisindolyl-p-quinone derivatives, with unique regioselectivity observed in the process . These reactions are important for the functionalization of the piperazine ring and the creation of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the formation of a 2:1 complex between 4-methylphenol and piperazine, as evidenced by X-ray diffraction and NMR spectroscopy, indicates the role of hydrogen bonding in the compound's behavior . Additionally, the formation of supramolecular frameworks through hydrogen bonding and π-π interactions can affect the solubility, stability, and reactivity of these compounds .

Scientific Research Applications

DNA Binding and Fluorescent Staining

The compound Hoechst 33258 and its analogs, including those related to 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. They are utilized in fluorescent DNA staining due to their capability to penetrate cells efficiently, enabling applications in plant cell biology for chromosome and nuclear staining and flow cytometry. These derivatives also find uses as radioprotectors and topoisomerase inhibitors, suggesting their significance in drug design and molecular recognition studies (Issar & Kakkar, 2013).

Environmental and Food Analysis

In the domain of environmental and food research, antibodies developed against certain molecules, including those similar in structure to 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol, are used in ELISA and immunosensor techniques. These approaches target the detection of pollutants like herbicides, polychlorinated biphenyls, and surfactants, as well as some veterinary drugs, highlighting the compound's utility in the development of key immunoreagents for risk control and safety analysis (Fránek & Hruška, 2018).

Piperazine Derivatives in Drug Development

Piperazine derivatives, including the one , play a critical role in the rational design of drugs due to their varied therapeutic uses across a range of medical conditions. Modifications to the piperazine nucleus have led to the development of molecules with antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. This flexibility in drug design underscores the importance of piperazine-based molecules in discovering new therapeutic agents (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogs demonstrate significant potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The comprehensive analysis of piperazine-based anti-TB molecules provides insights into their design, structure-activity relationships (SAR), and therapeutic implications, facilitating the development of safer, selective, and cost-effective treatments (Girase et al., 2020).

Safety And Hazards

The safety information for “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-(4-methylsulfonylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANAAVQEGHRTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348689 | |

| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol | |

CAS RN |

67915-03-1 | |

| Record name | 4-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)